molecular formula C12H11Cl2NO3 B6604367 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione CAS No. 81949-88-4

1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione

Cat. No.: B6604367
CAS No.: 81949-88-4
M. Wt: 288.12 g/mol
InChI Key: GKRWQTZYSYFMOV-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones This compound features a dichlorophenyl group attached to a pyrrolidine ring, which is further substituted with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione typically involves the following steps:

  • Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through electrophilic aromatic substitution reactions, where a dichlorophenol derivative reacts with a suitable electrophile.

  • Methoxymethylation: The methoxymethyl group is introduced through methoxymethylation reactions, often using reagents like methoxymethyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common. These reactions involve the replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: Various nucleophiles and electrophiles, depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols, amines, or alkanes.

  • Substitution Products: Various derivatives depending on the substituents involved.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.

  • Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry: It is used in the production of various industrial chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-(3,5-Dichlorophenyl)biguanide: Similar in structure but with a different functional group.

  • 3-amino-1-(3,5-dichlorophenyl)thiourea: Another compound with a dichlorophenyl group but differing in the core structure.

Uniqueness: 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse reactivity and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3/c1-18-6-7-2-11(16)15(12(7)17)10-4-8(13)3-9(14)5-10/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRWQTZYSYFMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002335
Record name 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81949-88-4
Record name 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81949-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081949884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione

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